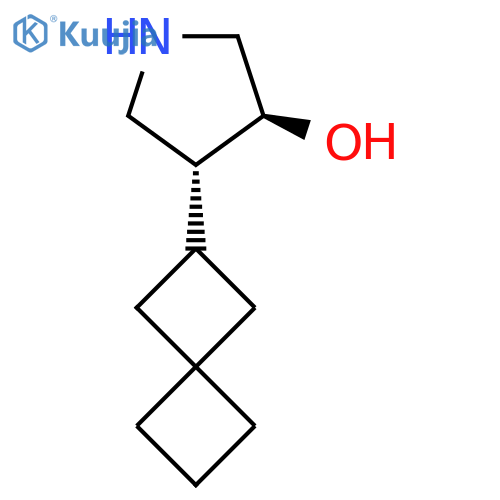

Cas no 2227808-85-5 (rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol)

rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol

- 2227808-85-5

- EN300-1626299

- rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol

-

- インチ: 1S/C11H19NO/c13-10-7-12-6-9(10)8-4-11(5-8)2-1-3-11/h8-10,12-13H,1-7H2/t9-,10+/m0/s1

- InChIKey: GACMQOKVDKLVIC-VHSXEESVSA-N

- ほほえんだ: O[C@@H]1CNC[C@H]1C1CC2(CCC2)C1

計算された属性

- せいみつぶんしりょう: 181.146664230g/mol

- どういたいしつりょう: 181.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 32.3Ų

rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1626299-0.25g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 0.25g |

$2044.0 | 2023-06-04 | ||

| Enamine | EN300-1626299-2.5g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 2.5g |

$4355.0 | 2023-06-04 | ||

| Enamine | EN300-1626299-1.0g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 1g |

$2221.0 | 2023-06-04 | ||

| Enamine | EN300-1626299-1000mg |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 1000mg |

$1272.0 | 2023-09-22 | ||

| Enamine | EN300-1626299-5000mg |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 5000mg |

$3687.0 | 2023-09-22 | ||

| Enamine | EN300-1626299-100mg |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 100mg |

$1119.0 | 2023-09-22 | ||

| Enamine | EN300-1626299-5.0g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 5g |

$6441.0 | 2023-06-04 | ||

| Enamine | EN300-1626299-0.5g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 0.5g |

$2132.0 | 2023-06-04 | ||

| Enamine | EN300-1626299-0.1g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 0.1g |

$1955.0 | 2023-06-04 | ||

| Enamine | EN300-1626299-10.0g |

rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |

2227808-85-5 | 10g |

$9550.0 | 2023-06-04 |

rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol 関連文献

-

1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-olに関する追加情報

Comprehensive Overview of rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol (CAS No. 2227808-85-5)

The compound rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol (CAS No. 2227808-85-5) is a stereochemically complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique spiro[3.3]heptane scaffold and pyrrolidin-3-ol moiety make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a chiral building block for the synthesis of bioactive molecules, owing to its distinct stereocenters and rigid structure.

In recent years, the demand for spirocyclic compounds like rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol has surged due to their ability to enhance drug-like properties such as solubility, metabolic stability, and target selectivity. This compound's 3D structural complexity aligns with the growing trend in drug design, where three-dimensional frameworks are preferred over flat, aromatic systems to improve binding affinity and reduce off-target effects. Its CAS No. 2227808-85-5 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

The synthesis of rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol involves sophisticated stereoselective methodologies, often leveraging asymmetric catalysis or chiral resolution techniques. Its pyrrolidine ring and spiro[3.3]heptane core contribute to its conformational rigidity, a feature highly valued in the development of GPCR-targeted therapeutics and CNS-active compounds. These attributes have positioned it as a subject of interest in studies related to neurodegenerative diseases and pain management.

From an SEO perspective, queries such as "spiro[3.3]heptane derivatives in drug discovery" and "chiral pyrrolidin-3-ol synthesis" are increasingly common, highlighting the compound's alignment with industry trends. Additionally, its potential applications in fragment-based drug design and proteolysis-targeting chimeras (PROTACs) have sparked discussions in scientific forums. The compound's CAS No. 2227808-85-5 is often cross-referenced with patents and publications exploring novel small-molecule modulators.

Beyond its pharmaceutical potential, rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol is also studied for its physicochemical properties, including logP, hydrogen bond donor/acceptor counts, and molecular polar surface area. These parameters are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles, a hot topic in modern drug development. Its spirocyclic architecture is particularly noted for reducing P-glycoprotein efflux, a common challenge in CNS drug delivery.

In conclusion, rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol (CAS No. 2227808-85-5) represents a versatile and structurally intriguing compound with broad applicability in medicinal chemistry. Its combination of stereochemical richness and spirocyclic rigidity makes it a valuable asset for researchers aiming to address unmet medical needs. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the next generation of therapeutics.

2227808-85-5 (rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol) 関連製品

- 1807088-80-7(Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate)

- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)

- 1217471-51-6(FTI-276 trifluoroacetate salt)

- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)

- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)

- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)

- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)